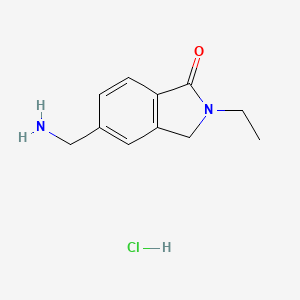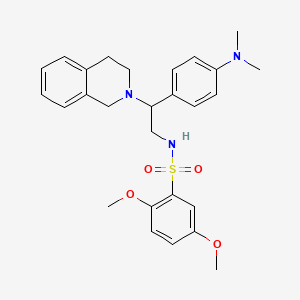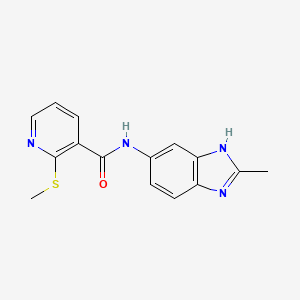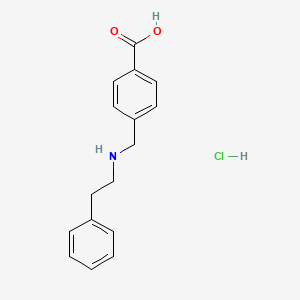
5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride” is a complex organic molecule. The aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would be determined by its constituent atoms and the bonds between them. The physicochemical properties imprinted by a five-membered heterocycle are associated with the biological activity of the antibacterial drug (spectrum of activity and potency) and its pharmacokinetic, pharmacologic, and toxicological profiles .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its chemical structure and the conditions under which it is reacted. For instance, primary aliphatic amines can serve as synthetic equivalents to alkyl cations, radicals, and anions under appropriate reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its molecular structure. For instance, aminomethyl propanol and aminomethyl propanediol are substituted aliphatic alcohols that function as pH adjusters in cosmetic products at concentrations less than 10% .Scientific Research Applications
Inhibition of Inflammatory Enzymes
Research into compounds structurally related to 5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one hydrochloride has shown potential in the treatment of diseases associated with inflammation. For instance, the design and synthesis of novel 2-amino-5-hydroxyindoles, a related class, demonstrated potent inhibition of the enzyme 5-lipoxygenase (5-LO), crucial in leukotriene biosynthesis. This enzyme's inhibition is associated with potential treatments for inflammatory and allergic diseases, as well as atherosclerosis and cancer (Landwehr et al., 2006).
Antitumor Activities
Amino acid ester derivatives containing structures related to 5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one have shown significant in vitro antitumor activities. For example, certain derivatives exhibited more inhibitory effects against liver cancer cells than the reference drug 5-FU, highlighting the compound's potential in cancer therapy (Xiong et al., 2009).
Corrosion Inhibition
Research into derivatives structurally similar to 5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one hydrochloride has shown their potential as effective corrosion inhibitors. For example, pyrazole derivatives have been evaluated for their ability to inhibit steel corrosion in hydrochloric acid, with significant efficiency at certain concentrations, offering insights into the compound's utility in industrial applications (Herrag et al., 2007).
Antioxidant Properties
Studies have also focused on the antioxidant properties of dihydropyridine analogs, related in structural functionality to 5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one. These compounds have been evaluated for their potential as antioxidants, with several showing high activity. Such properties are crucial for the development of treatments for diseases caused by oxidative stress (Sudhana & Jangampalli Adi, 2019).
Anticancer Agents
Polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles, compounds with a structural motif that could be related to the research interest, have been synthesized and tested for their anticancer activities. Some of these compounds showed promising growth inhibitory activities against various human cell lines, underlining the potential of structurally related compounds in cancer treatment (Yan et al., 2013).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride” would depend on its physical and chemical properties, as well as how it is handled and used. For instance, in case of inhalation, one should remove to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids .
Future Directions
The future directions for “5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride” would depend on its potential applications. For instance, the introduction of the 3API 2 cation increases the carrier conductivity and produces a high-quality perovskite film with no pinhole and connected grains, which is favorable for efficient carrier transport .
properties
IUPAC Name |
5-(aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-2-13-7-9-5-8(6-12)3-4-10(9)11(13)14;/h3-5H,2,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVVLRHPMLUBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C1=O)C=CC(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2580226-51-1 |
Source


|
| Record name | 5-(aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(isopropylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2780715.png)
![N-(3-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2780716.png)





![2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2780723.png)




![2-(2,4-difluorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2780734.png)